molecular formula C11H14O2 B026277 3-(2,5-Dimethoxyphenyl)-1-propene CAS No. 19754-22-4

3-(2,5-Dimethoxyphenyl)-1-propene

Cat. No. B026277
CAS RN: 19754-22-4
M. Wt: 178.23 g/mol
InChI Key: FRYMRMPLKQWKEP-UHFFFAOYSA-N
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Description

  • "3-(2,5-Dimethoxyphenyl)-1-propene" is a compound that has been studied in the context of its structural and chemical properties.

Synthesis Analysis

  • The synthesis of related compounds often involves linking aromatic rings with propene groups, as seen in the synthesis of similar chalcones and derivatives (Jasinski et al., 2010).

Molecular Structure Analysis

  • The molecular structure of related compounds features distinct dihedral angles between the phenyl rings and the propene group, contributing to their overall conformation and intermolecular interactions (Jasinski et al., 2010).

Chemical Reactions and Properties

  • Compounds similar to "3-(2,5-Dimethoxyphenyl)-1-propene" exhibit various intermolecular interactions such as hydrogen bonding and π–π stacking, which play a significant role in their reactivity and stability (Galer et al., 2014).

Physical Properties Analysis

  • The physical properties of these compounds, including their crystalline structure and intermolecular interactions, are often analyzed using techniques like X-ray crystallography (Jasinski et al., 2010).

Chemical Properties Analysis

  • The chemical properties, such as electronic and emission properties, of related compounds have been extensively studied, revealing insights into their potential applications and behavior under various conditions (Galer et al., 2014).

Scientific Research Applications

Crystallography and Molecular Structure

  • The compound (Jasinski et al., 2010) is utilized in crystallography studies, revealing insights into the structural and molecular interactions of related compounds.
  • Research on related compounds, such as (Hyeong Choi et al., 2010) and (Jian‐Bing Liu et al., 2006), further contribute to the understanding of crystal structures and molecular conformations.

Catalysis and Chemical Reactions

Polymerization and Materials Science

  • In the field of polymer science, it plays a role in studies like propene/ethylene copolymerization (V. Busico et al., 2004), highlighting its significance in developing new materials.
  • The compound's derivatives are studied for their potential in creating advanced polythiophene films, which could have applications in sensors and electronics (S. Etienne et al., 2008).

Organic Synthesis and Medicinal Chemistry

  • It is used in the synthesis of various organic compounds, as demonstrated in studies focusing on the enantioselective synthesis of catechin derivatives (H. Rensburg et al., 1997).
  • Research into its derivatives also contributes to advancements in medicinal chemistry, exploring potential pharmaceutical applications.

Safety And Hazards

Safety data sheets for related compounds suggest that they should be handled with care to avoid reactions that could cause skin and eye irritation, as well as respiratory irritation .

properties

IUPAC Name

1,4-dimethoxy-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYMRMPLKQWKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941511
Record name 1,4-Dimethoxy-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethoxyphenyl)-1-propene

CAS RN

19754-22-4, 56795-77-8
Record name Benzene, 1,4-dimethoxy-2-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019754224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-dimethoxy-2-propenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimethoxy-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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